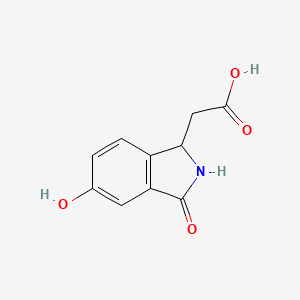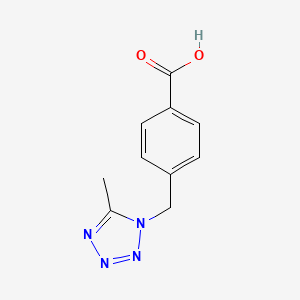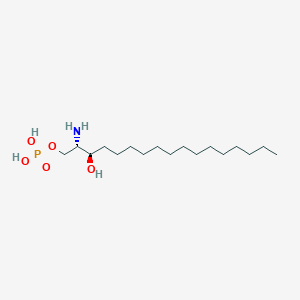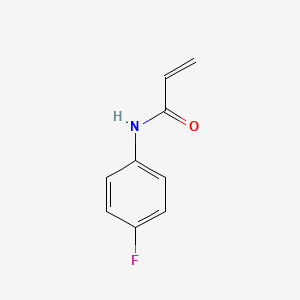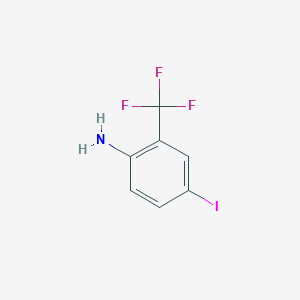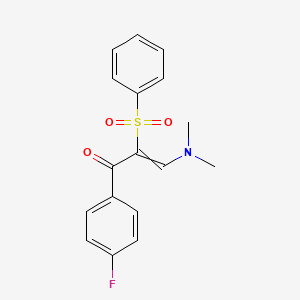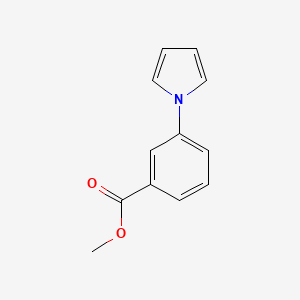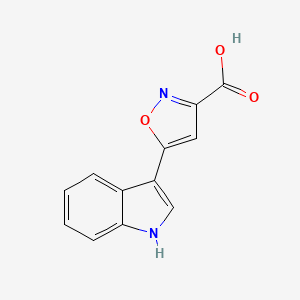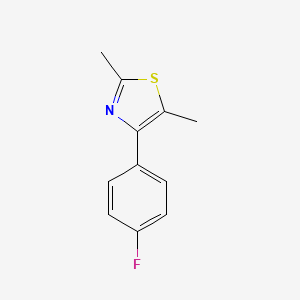
4-(4-Fluorophenyl)-2,5-dimethylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2,5-dimethylthiazole is a useful research compound. Its molecular formula is C11H10FNS and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characterization
4-(4-Fluorophenyl)-2,5-dimethylthiazole and related compounds have been synthesized and characterized using techniques like single crystal diffraction. These compounds exhibit interesting structural properties, such as planarity with one of the fluorophenyl groups oriented perpendicular to the rest of the molecule, making them suitable for detailed structural studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial and Antifungal Properties
Compounds containing this compound have demonstrated potential as antibacterial and antifungal agents. Research indicates that certain fluorine-containing thiadiazolotriazinones, which include 4-fluorophenyl groups, show promising antibacterial activity in concentrations around 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Anticancer Activity
Some derivatives of this compound have been investigated for their anticancer properties. A study on 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, for instance, showed broad-spectrum anti-cancer activity, with a mechanism involving anti-proliferation rather than cytotoxicity (Huang et al., 2012).
Cytotoxic Activity
The cytotoxic activities of certain derivatives, such as 5-[4-(4-fluorobenzoylamino)phenyl]-2-substitutedamino-1,3,4-thiadiazole, have been evaluated, showing potential for use in cancer treatment. These compounds have been characterized and their cytotoxic activity assessed using various cell lines (Karakuş et al., 2010).
Neuroprotective Activities
Compounds including this compound have been synthesized and evaluated for their neuroprotective properties. For example, studies have shown that certain fluorophenyl compounds could be beneficial in visualizing opiate receptors in vivo, suggesting potential applications in neuroscience research (Rice et al., 1983).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction could result in changes in the function of the target proteins, thereby influencing the biological activities of the compound.
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with the compound, are known to affect a variety of biological pathways . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives, including antiviral, anti-inflammatory, anticancer, and other activities .
Pharmacokinetics
A study on the pharmacokinetics of new fentanyl analogs, which may share some structural similarities with the compound, suggests that these substances generally undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can be expected .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2,5-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLRJAPIHKXDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392689 |
Source


|
| Record name | 4-(4-Fluorophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675856-63-0 |
Source


|
| Record name | 4-(4-Fluorophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
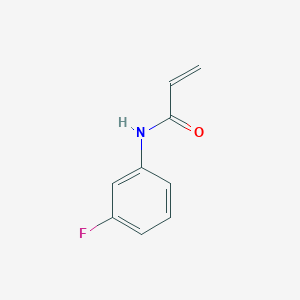

![7-Fluoro-2-[(2-nitroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306679.png)
